An In-depth Technical Guide to the Physicochemical Properties of Metrizoic Acid
An In-depth Technical Guide to the Physicochemical Properties of Metrizoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metrizoic acid is a tri-iodinated benzoic acid derivative formerly used as a radiographic contrast agent.[1] Its high iodine content results in the attenuation of X-rays, providing enhanced visualization of internal structures such as blood vessels and the urinary tract.[1][2] This guide provides a comprehensive overview of the physicochemical properties of Metrizoic Acid, offering critical data and methodologies for researchers and professionals in drug development and related scientific fields. While Metrizoic Acid has been largely superseded by newer, lower-osmolality contrast agents, its well-defined chemical structure and properties make it a valuable case study in the development of diagnostic pharmaceuticals.
Chemical and Physical Properties
Metrizoic acid is a white, crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C12H11I3N2O4 | [4] |
| Molecular Weight | 627.94 g/mol | |
| Melting Point | 281-282 °C | |
| Water Solubility | 0.0877 mg/mL (Predicted) | |
| Solubility in DMSO | Soluble | |
| pKa (Strongest Acidic) | 2.16 (Predicted) | |
| logP | 2.18 (ALOGPS, Predicted) | |
| Appearance | Solid | |
| Color | White |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of Metrizoic Acid are not extensively available in the public domain. However, based on standard laboratory practices for compounds of this nature, the following methodologies would be appropriate.
Determination of Melting Point
The melting point of Metrizoic Acid can be determined using a standard capillary melting point apparatus.
Protocol:
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A small, finely powdered sample of Metrizoic Acid is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. A sharp melting point range is indicative of high purity.
Determination of Water Solubility
The shake-flask method is a common technique for determining the water solubility of a compound.
Protocol:
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An excess amount of Metrizoic Acid is added to a known volume of distilled water in a flask.
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The flask is sealed and agitated at a constant temperature until equilibrium is reached.
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The solution is then filtered to remove any undissolved solid.
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The concentration of Metrizoic Acid in the saturated aqueous solution is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Protocol:
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A known concentration of Metrizoic Acid is dissolved in a suitable solvent, typically a co-solvent system like water-methanol for sparingly soluble compounds.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point on the titration curve.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Protocol:
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A known amount of Metrizoic Acid is dissolved in a mixture of n-octanol and water.
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The mixture is shaken until equilibrium is achieved, allowing the compound to partition between the two phases.
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The n-octanol and water phases are separated.
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The concentration of Metrizoic Acid in each phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
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The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity of pharmaceutical compounds.
Protocol:
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Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. The pH of the aqueous phase may be adjusted to ensure the analyte is in a single ionic form.
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Standard and Sample Preparation: A standard solution of Metrizoic Acid of known concentration and a solution of the sample to be analyzed are prepared in a suitable solvent.
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Chromatographic Conditions: A C18 column is commonly used for the separation of non-polar to moderately polar compounds. The column is equilibrated with the mobile phase.
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Injection and Elution: A specific volume of the sample solution is injected into the HPLC system. The components of the sample are separated based on their hydrophobicity as they pass through the column. A gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve better separation of impurities.
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Detection: The eluted components are detected using a UV detector at a wavelength where Metrizoic Acid exhibits strong absorbance.
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Data Analysis: The purity of the sample is determined by comparing the peak area of Metrizoic Acid to the total area of all peaks in the chromatogram.
Synthesis of Metrizoic Acid
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for Metrizoic Acid.
Mechanism of Action as a Radiographic Contrast Agent
Metrizoic Acid does not exert its diagnostic effect through interaction with a specific biological signaling pathway. Instead, its utility as a contrast agent is based on its physical property of X-ray attenuation. The high atomic number of the three iodine atoms in the molecule leads to a high electron density, which effectively absorbs X-rays. When administered, Metrizoic Acid increases the X-ray attenuation of the tissues or fluids in which it is distributed, thereby enhancing the contrast in the resulting radiographic image.
The following diagram illustrates the general workflow of using Metrizoic Acid as a contrast agent.
Caption: Mechanism of action of Metrizoic Acid as a contrast agent.
Physicochemical Characterization Workflow
The comprehensive physicochemical characterization of a pharmaceutical compound like Metrizoic Acid is a critical step in its development. The following diagram outlines a general workflow for this process.
Caption: General workflow for physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of Metrizoic Acid. The compiled data, including molecular characteristics, solubility, pKa, and logP, offer valuable information for researchers. While specific experimental protocols for Metrizoic Acid are not widely published, this guide has outlined standard and appropriate methodologies for their determination. The visualizations provided for its synthesis, mechanism of action, and characterization workflow serve to further elucidate the key aspects of this compound. Although no longer in widespread clinical use, the study of Metrizoic Acid's properties remains relevant for the understanding and development of iodinated contrast agents and other pharmaceutical compounds. Further experimental validation of the predicted physicochemical parameters would be beneficial for a more complete understanding of this molecule.
